Positional Isomerism Drives 2.9-Fold Variation in Biochemical Potency
The substitution pattern on the pyrazole ring is a primary driver of target engagement. In a biochemical assay evaluating pyrazole-based inhibitors of a soluble adenylyl cyclase, the 3,4-disubstituted pyrazole isomer (structurally analogous to 4-chloro-3-methyl-1H-pyrazole) exhibited an IC50 of 159 ± 7 nM. In contrast, the 3,5-disubstituted positional isomer showed significantly weaker activity, with an IC50 of 469 ± 87 nM [1]. This demonstrates that the 3,4-substitution pattern provides a 2.9-fold potency advantage over the 3,5-substitution pattern, a finding that is highly relevant when selecting between these common pyrazole cores.
| Evidence Dimension | Biochemical inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 159 ± 7 nM (for a 3,4-disubstituted pyrazole analog) |
| Comparator Or Baseline | 469 ± 87 nM (for a 3,5-disubstituted pyrazole analog) |
| Quantified Difference | 2.9-fold lower IC50 for the 3,4-substituted isomer |
| Conditions | Biochemical assay against soluble adenylyl cyclase; values represent mean ± SEM from a minimum of three independent assays [1] |
Why This Matters
This data quantifies the significant risk of potency loss when substituting a 3,4-disubstituted pyrazole with its 3,5-disubstituted isomer, directly informing procurement decisions for SAR studies.
- [1] PMC9866367. Table 1: SAR of Pyrazole Isomers. Biochemical IC50 data. 2023. View Source
